N-[(1R)-1-(4-Chlorophenyl)ethyl]prop-2-enamide
Description
Properties
IUPAC Name |
N-[(1R)-1-(4-chlorophenyl)ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c1-3-11(14)13-8(2)9-4-6-10(12)7-5-9/h3-8H,1H2,2H3,(H,13,14)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYJZXPARSFSKE-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)NC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)Cl)NC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Schotten-Baumann Acylation with Acryloyl Chloride
This classical approach employs (1R)-1-(4-chlorophenyl)ethylamine and acryloyl chloride under biphasic conditions:
Procedure :
- Dissolve (1R)-1-(4-chlorophenyl)ethylamine (1.0 eq) in dichloromethane (DCM) at 0°C.
- Add acryloyl chloride (1.2 eq) dropwise with stirring.
- Simultaneously introduce aqueous NaHCO₃ (2.0 eq) to maintain pH 8–9.
- Stir for 4 h at room temperature, then extract with DCM.
- Dry organic layers over Na₂SO₄ and concentrate under reduced pressure.
Optimization Data :
| Parameter | Tested Range | Optimal Conditions | Yield (%) |
|---|---|---|---|
| Solvent | DCM, THF, EtOAc | DCM | 78 |
| Base | NaHCO₃, K₂CO₃, Et₃N | NaHCO₃ | 82 |
| Temperature (°C) | 0, 25, 40 | 0 → 25 | 85 |
Key Advantages : Rapid reaction time (2–4 h), high atom economy.
Limitations : Requires strict temperature control to prevent racemization.
Carbodiimide-Mediated Coupling with Acrylic Acid
For acid-sensitive substrates, DCC/DMAP-mediated coupling provides an alternative:
Procedure :
- Combine (1R)-1-(4-chlorophenyl)ethylamine (1.0 eq) and acrylic acid (1.5 eq) in anhydrous DCM.
- Add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).
- Stir under argon for 12 h at 25°C.
- Filter precipitated dicyclohexylurea (DCU), concentrate filtrate, and purify via silica chromatography (EtOAc/hexane).
Scale-Up Considerations :
Enzymatic Resolution of Racemic Amine Precursors
To access enantiopure (1R)-1-(4-chlorophenyl)ethylamine:
Procedure :
- Treat racemic 1-(4-chlorophenyl)ethylamine with lipase B from Candida antarctica (CAL-B).
- Perform kinetic resolution using vinyl acrylate as acyl donor in MTBE at 30°C.
- Separate unreacted (1R)-amine from (1S)-amide by extraction.
Performance Metrics :
| Enzyme Load (wt%) | Time (h) | ee (%) | Conversion (%) |
|---|---|---|---|
| 5 | 24 | 98 | 45 |
| 10 | 12 | 99 | 48 |
Analytical Characterization and Quality Control
Spectroscopic Data
¹H NMR (300 MHz, CDCl₃) :
δ 7.35–7.25 (m, 4H, Ar-H), 6.40 (dd, J = 16.8, 10.2 Hz, 1H, CH₂=CH), 6.15 (d, J = 16.8 Hz, 1H, CH₂=CH), 5.65 (d, J = 10.2 Hz, 1H, CH₂=CH), 5.10 (quin, J = 6.6 Hz, 1H, CH(CH₃)), 1.55 (d, J = 6.6 Hz, 3H, CH₃).
FT-IR (KBr) :
ν 3280 (N-H), 1650 (C=O), 1605 (C=C), 1540 (N-H bend).
Chiral Purity Assessment
HPLC Conditions :
- Column: Chiralpak IA (250 × 4.6 mm)
- Mobile Phase: Hexane/i-PrOH (90:10)
- Flow Rate: 1.0 mL/min
- Retention Times: (1R)-isomer = 12.3 min, (1S)-isomer = 14.7 min.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting flow chemistry enhances reproducibility and safety:
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-Factor | 32 | 18 |
| PMI (g/g) | 56 | 29 |
| Energy (kJ/mol) | 480 | 210 |
Chemical Reactions Analysis
Types of Reactions
N-[(1R)-1-(4-Chlorophenyl)ethyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(1R)-1-(4-Chlorophenyl)ethyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1R)-1-(4-Chlorophenyl)ethyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key differences and similarities between N-[(1R)-1-(4-Chlorophenyl)ethyl]prop-2-enamide and related compounds:
Key Structural and Functional Insights
Reactivity: The acrylamide group in this compound introduces conjugation (C=C–C=O), enabling Michael addition reactions or polymerization. In contrast, cyanamides (e.g., –4) exhibit nucleophilic reactivity at the cyano group but are prone to trimerization under thermal conditions . Carpropamid’s cyclopropane ring enhances steric hindrance, improving target-site binding in fungi .
Optical Activity :
- Both the target compound and its cyanamide analog () retain high optical purity ([α]D²⁰ = +288.4° for the cyanamide), critical for enantioselective applications in catalysis or agrochemicals .
Biological Activity: Carpropamid and diclocymet () demonstrate that chloro-substituted aryl groups and stereochemistry significantly enhance fungicidal efficacy.
Synthetic Challenges :
- Cyanamide synthesis requires careful handling of BrCN, a toxic reagent, whereas acrylamides may face stability issues due to polymerization. Carpropamid’s multi-step synthesis highlights the complexity of cyclopropane-containing compounds .
Research Findings and Data
- Spectroscopic Characterization: The cyanamide analog () shows distinct ¹³C NMR signals at 114.7 ppm (C≡N) and IR vibrations at 2218 cm⁻¹, absent in acrylamides. Acrylamides would instead exhibit C=O stretches near 1650–1700 cm⁻¹ .
Thermal Stability :
- Cyanamide derivatives trimerize under heat, forming heterocycles like triazines, whereas acrylamides may polymerize or decompose, limiting their utility in high-temperature applications .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
